molecular formula C20H18O5 B15287436 [2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate

[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate

Cat. No.: B15287436
M. Wt: 338.4 g/mol
InChI Key: RYWNYUWMBMTYBG-UHFFFAOYSA-N
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Description

(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is a chiral compound with significant importance in organic chemistry. It features a cyclobutanone ring substituted with two benzoyloxymethyl groups at the 2 and 3 positions, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with benzoyl chloride in the presence of a base to form the benzoyloxymethyl groups, followed by cyclization to form the cyclobutanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE exerts its effects involves its interaction with specific molecular targets. The benzoyloxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzoyloxymethyl groups enhances its stability and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

[2-(benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate

InChI

InChI=1S/C20H18O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI Key

RYWNYUWMBMTYBG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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